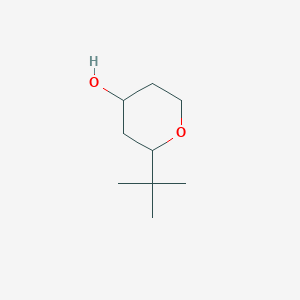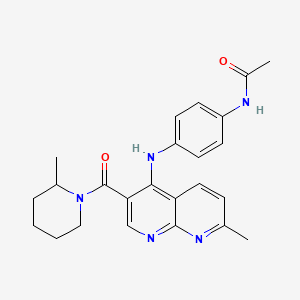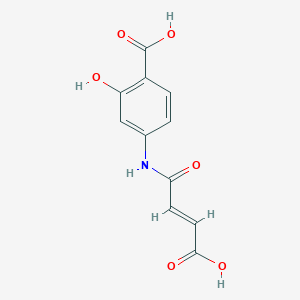![molecular formula C24H31N7O3 B2897107 8-(3-(4-(4-甲氧基苯基)哌嗪-1-基)丙基)-1,3,7-三甲基-1H-咪唑并[2,1-f]嘌呤-2,4(3H,8H)-二酮 CAS No. 923109-78-8](/img/structure/B2897107.png)
8-(3-(4-(4-甲氧基苯基)哌嗪-1-基)丙基)-1,3,7-三甲基-1H-咪唑并[2,1-f]嘌呤-2,4(3H,8H)-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a complex organic molecule with multiple functional groups. It contains a piperazine ring, which is a common feature in many pharmaceuticals, and a purine moiety, which is a key component in DNA and RNA . The methoxyphenyl group attached to the piperazine ring could potentially contribute to the lipophilicity of the compound, which might influence its pharmacokinetic properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques like NMR spectroscopy and mass spectrometry . These techniques can provide information about the types of atoms in the compound, their connectivity, and the overall 3D structure of the molecule.Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the piperazine ring might undergo reactions with acids or bases, and the purine moiety might participate in hydrogen bonding interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would likely be determined using a combination of experimental techniques and computational methods .科学研究应用
Anticancer Agent
Piperazine derivatives have been investigated for their potential as anticancer agents. Similar compounds have shown promise in contributing to the inhibition of various cancer cells. While there is no direct information on the specific compound you’ve mentioned, it’s possible that it could also be explored for its anticancer properties based on its structural similarity to other piperazine derivatives .
Spectroscopic Characterization
Compounds with a piperazine moiety are often characterized using spectroscopic techniques such as XRD, FT-IR, FT-Raman, and NMR. These methods can help understand the electronic properties and molecular structure, which are crucial for determining potential applications .
Electronic Properties Analysis
The electronic properties of piperazine derivatives can be studied to understand their reactivity and interaction with biological targets. This analysis can provide insights into designing more effective therapeutic agents .
Bioactive Compound Synthesis
Piperazine derivatives are used in the synthesis of bioactive compounds. The methodologies applied to similar compounds could potentially be adapted for the synthesis of new bioactive molecules with the compound .
Structural Characterization
The structural characterization of such compounds is essential for understanding their potential applications. High-resolution mass spectrometry (HRMS), infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) are some techniques used for this purpose .
Drug Development
Given the therapeutic potential of related piperazine compounds, there is a possibility that the compound you’re interested in could be developed into a drug after thorough research and testing .
作用机制
Target of Action
The compound’s primary targets appear to be acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the hydrolysis of acetylcholine, a neurotransmitter that is important for cognitive functions . Inhibition of these enzymes can increase acetylcholine levels, which is beneficial in conditions like Alzheimer’s disease where there is a deficiency of acetylcholine .
Mode of Action
The compound interacts with its targets (AChE and BChE) by inhibiting their activity . This inhibition is achieved through competitive inhibition, where the compound competes with acetylcholine for the active site of the enzyme . As a result, the hydrolysis of acetylcholine is reduced, leading to an increase in acetylcholine levels .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway . By inhibiting AChE and BChE, the compound prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter . This can enhance cholinergic transmission, which is beneficial in conditions like Alzheimer’s disease where there is a decrease in cholinergic transmission .
Result of Action
The primary molecular effect of the compound’s action is the inhibition of AChE and BChE, leading to increased levels of acetylcholine . On a cellular level, this can enhance cholinergic transmission, improving cognitive functions . This makes the compound potentially useful in the treatment of conditions like Alzheimer’s disease .
安全和危害
未来方向
Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential applications. For example, if this compound shows promising biological activity, it could be further optimized and tested as a potential pharmaceutical .
属性
IUPAC Name |
6-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N7O3/c1-17-16-31-20-21(26(2)24(33)27(3)22(20)32)25-23(31)30(17)11-5-10-28-12-14-29(15-13-28)18-6-8-19(34-4)9-7-18/h6-9,16H,5,10-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQNPDMLGWAINJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCCN4CCN(CC4)C5=CC=C(C=C5)OC)N(C(=O)N(C3=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

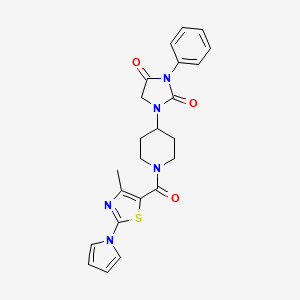
![4-Bromo-2-({[4-(methylthio)phenyl]amino}methyl)phenol](/img/structure/B2897027.png)
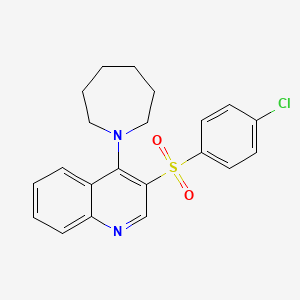
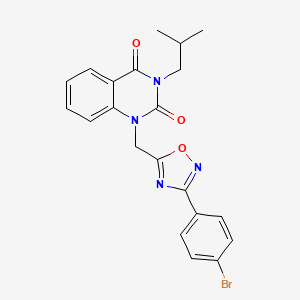
![1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(4-methoxyphenethyl)urea](/img/structure/B2897031.png)
![(Z)-3-methyl-5-((4-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2897032.png)


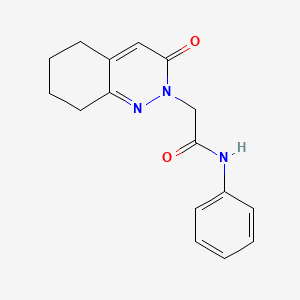
![3-(1H-benzo[d]imidazol-2-yl)-1-(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)propan-1-one](/img/structure/B2897040.png)
![(E)-3-[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2897041.png)
